6,13-Pentacenedione-d12
Description
Properties
CAS No. |
68234-48-0 |
|---|---|
Molecular Formula |
C22H12O2 |
Molecular Weight |
320.409 |
IUPAC Name |
1,2,3,4,5,7,8,9,10,11,12,14-dodecadeuteriopentacene-6,13-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
UFCVADNIXDUEFZ-AQZSQYOVSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O |
Synonyms |
6,13-Pentacenequinone-d12 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Isotopic Labeling Strategies for 6,13 Pentacenedione D12
Retrosynthetic Analysis and Precursor Synthesis for Deuterated Pentacenediones
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. acs.orgnih.gov For 6,13-Pentacenedione-d12, the primary goal is to introduce twelve deuterium (B1214612) atoms onto the aromatic rings. The core structure of 6,13-pentacenedione is typically synthesized through the condensation of phthalic anhydride (B1165640) with hydroquinone (B1673460) or via a crossed aldol (B89426) condensation between phthalaldehyde and 1,4-cyclohexanedione. rsc.orgacs.org
A logical retrosynthetic approach for the deuterated analog would involve utilizing deuterated precursors. The key disconnection breaks the pentacenedione molecule into two main building blocks, which would need to be synthesized in their deuterated forms.
Retrosynthetic Pathway:
graph TD A["this compound (C₂₂D₁₂O₂)"] --> B{"Disconnection"}; B --> C["2x Phthalic Anhydride-d4"]; B --> D["Hydroquinone-d4"];
This strategy simplifies the synthesis to the preparation of deuterated phthalic anhydride (C₈D₄O₃) and deuterated hydroquinone. An alternative, though potentially more complex, route involves the reaction of two molecules of deuterated phthalaldehyde with 1,4-cyclohexanedione. acs.org
The synthesis of these deuterated precursors is a critical first step.
Phthalic Anhydride-d4 (1,3-Isobenzofurandione-4,5,6,7-d4) : This precursor is commercially available or can be synthesized from deuterated benzene (B151609) (benzene-d6). clearsynth.com The synthesis could involve the oxidation of o-xylene-d8, which itself can be prepared from benzene-d6 (B120219).
Benzene-d6 : As a fundamental building block, benzene-d6 can be synthesized through various methods, including H/D exchange reactions catalyzed by iridium complexes or under hydrothermal conditions. bu.eduansto.gov.au It is also a common solvent in NMR spectroscopy and is readily available. scientific-devices.com.au
By starting with fully deuterated aromatic precursors, the multi-step synthesis ensures that the final 6,13-pentacenedione product has the desired isotopic purity.
Optimized Reaction Pathways for Regiospecific Deuterium Incorporation
There are two primary strategies for introducing deuterium into the 6,13-pentacenedione structure: a multi-step synthesis using pre-deuterated building blocks, or direct deuterium exchange on the pre-formed pentacenedione molecule.
Multi-Step Deuteration Techniques
This approach relies on the principles of conventional organic synthesis, where the isotopic labels are incorporated from the start. The key advantage is the precise and stoichiometric control over the location and number of deuterium atoms.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives often involves multi-step procedures. google.comresearchgate.netnih.gov For this compound, the synthesis would proceed by constructing the molecule from deuterated starting materials like phthalic anhydride-d4. youtube.com This ensures that all the aromatic protons in the final molecule are replaced by deuterium. While this method offers high isotopic purity, it can be more labor-intensive and costly due to the synthesis or purchase of the labeled precursors.
Catalytic Deuterium Exchange Methodologies
An alternative and often more atom-economical approach is the direct hydrogen-deuterium (H/D) exchange on the non-labeled 6,13-pentacenedione. This method involves treating the substrate with a deuterium source in the presence of a catalyst. colab.ws
Deuterium Sources:
Deuterium oxide (D₂O): The most common and cost-effective deuterium source. researchgate.net
Deuterated solvents: Benzene-d6 or deuterated acids can also serve as the deuterium source.
Deuterium gas (D₂): Often used in conjunction with heterogeneous catalysts.
Catalytic Systems: A variety of catalysts can facilitate H/D exchange on aromatic compounds. The choice of catalyst is crucial for achieving high levels of deuterium incorporation under mild conditions.
| Catalyst Type | Examples | Reaction Conditions | Advantages/Disadvantages |
| Heterogeneous Metal Catalysts | Pt/C, Pd/C, Rh NPs | D₂O or D₂ gas, elevated temperatures | Easy to separate from the reaction mixture; can sometimes lead to non-selective deuteration or reduction of functional groups. acs.orgthalesnano.com |
| Homogeneous Metal Catalysts | Iridium complexes, Iron complexes | Deuterated solvents (e.g., benzene-d6), mild temperatures (50-80 °C) | High activity and selectivity; can be difficult to remove from the final product. cdnsciencepub.comwikipedia.org |
| Acid/Base Catalysts | Strong deuterated acids (e.g., D₂SO₄) or bases | Harsh conditions may be required | Can be effective for activated aromatic rings but may not be suitable for sensitive substrates. colab.ws |
| Metal-Free Catalysts | Triaryl carbenium ions | D₂O, mild conditions | Avoids metal contamination; suitable for late-stage deuteration. researchgate.net |
For 6,13-pentacenedione, a robust catalyst would be required to activate the C-H bonds of the stable aromatic system. Transition metal catalysts, particularly those based on platinum, rhodium, or iridium, have shown high efficiency for H/D exchange on (hetero)arenes. acs.orgcdnsciencepub.com The challenge lies in achieving complete deuteration without causing side reactions on the quinone functionality.
Purification and Isolation Protocols for High Purity this compound
Achieving high purity is essential for the intended applications of isotopically labeled compounds. Polycyclic aromatic hydrocarbons and their quinone derivatives are typically solid materials that can be purified using several standard laboratory techniques. researchgate.netresearchgate.net The choice of method depends on the scale of the synthesis and the nature of the impurities.
Common Purification Techniques:
Recrystallization: This is a primary method for purifying solid organic compounds. tifr.res.inlibretexts.org The process involves dissolving the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the pure compound crystallizes, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent system is critical for successful recrystallization. rochester.edu
Sublimation: Many polycyclic aromatic compounds have sufficiently high vapor pressures to be purified by sublimation. acs.orgbu.educdnsciencepub.comacs.org This technique involves heating the solid material under vacuum, causing it to transition directly into the gas phase. The vapor then condenses back into a pure solid on a cold surface. Sublimation is particularly effective for removing non-volatile impurities.
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. wikipedia.orgkhanacademy.org For polycyclic aromatic quinones, normal-phase chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a mixture of non-polar and moderately polar solvents (e.g., hexane/dichloromethane) as the mobile phase can be effective for separating the desired product from starting materials and byproducts. researchgate.net Reversed-phase HPLC can also be employed for high-purity separations. sielc.com
The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the degree of deuteration, and Mass Spectrometry (MS) to verify the molecular weight and isotopic distribution.
Scale-Up Considerations for Research and Industrial Applications
Transitioning the synthesis of this compound from a laboratory scale to larger research or industrial quantities introduces several challenges related to cost, efficiency, and safety. iqs.edu
Key Considerations for Scale-Up:
Cost of Deuterated Materials: Deuterium sources, especially highly enriched D₂O and deuterated starting materials, are significantly more expensive than their non-labeled counterparts. clearsynth.comresearchgate.net Therefore, synthetic routes must be highly efficient with minimal waste to be economically viable. Catalytic H/D exchange methods are often preferred for larger scale syntheses as they can use D₂O directly, but reaction optimization is crucial to maximize deuterium incorporation.
Process Safety and Handling: Hydrogenation and deuteration reactions, especially those using D₂ gas, can require high pressures and temperatures, posing safety risks that must be managed with appropriate engineering controls. iqs.edu The handling of flammable solvents and pyrophoric catalysts also requires careful consideration at larger scales.
Flow Chemistry: Continuous flow chemistry offers a promising alternative to traditional batch processing for scaling up deuteration reactions. ansto.gov.aucolab.wsthalesnano.comnih.govresearchgate.net Flow reactors provide enhanced control over reaction parameters such as temperature and pressure, improve mixing, and increase safety, particularly for highly exothermic or hazardous reactions. scientific-devices.com.au This technology can lead to higher efficiency, better selectivity, and reduced decomposition, making it an attractive option for the industrial production of deuterated compounds. bionauts.jp
The development of deuterated drugs and materials for advanced applications in pharmaceuticals and electronics is a growing field, driving the need for robust and scalable methods for synthesizing isotopically labeled compounds like this compound. pharmaceutical-technology.com
Advanced Spectroscopic Characterization and Mechanistic Elucidation of 6,13 Pentacenedione D12
Vibrational Spectroscopy for Probing Molecular Dynamics and Intermolecular Interactions
Vibrational spectroscopy is highly sensitive to the mass of the atoms involved in a chemical bond. The replacement of hydrogen with its heavier isotope, deuterium (B1214612), induces significant and predictable changes in the vibrational spectra of 6,13-Pentacenedione-d12, offering a unique window into its molecular behavior.
Infrared (IR) absorption spectroscopy measures the vibrational transitions of a molecule. The frequency of a vibrational mode is primarily determined by the bond strength and the reduced mass of the atoms involved. The substitution of hydrogen (¹H) with deuterium (²H) nearly doubles the reduced mass of the C-H(D) bond, leading to a significant decrease in the frequency of its associated vibrational modes. This phenomenon, known as the deuterium isotope effect, is a cornerstone for vibrational analysis.
In this compound, the twelve C-H bonds of the aromatic rings are replaced by C-D bonds. Consequently, the characteristic C-H stretching vibrations, which typically appear in the 3000–3100 cm⁻¹ region of the IR spectrum, are expected to shift to a lower frequency range of approximately 2200–2300 cm⁻¹. This shift moves the peaks into a less congested spectral region, simplifying peak assignment and analysis. Similarly, C-H in-plane and out-of-plane bending vibrations are also shifted to lower wavenumbers. These predictable shifts allow for the unambiguous assignment of hydrogen-related vibrational modes and can be used to study subtle changes in molecular structure and intermolecular interactions.
Table 1: Expected Infrared Absorption Frequency Shifts for this compound This table presents theoretically expected shifts based on the isotope effect. Actual values may vary.
| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) | Approximate Shift Factor (νC-H / νC-D) |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | 3000-3100 cm⁻¹ | 2200-2300 cm⁻¹ | ~1.35 |
| Aromatic C-H/C-D In-Plane Bend | 1000-1300 cm⁻¹ | 750-950 cm⁻¹ | ~1.3 |
Resonance Raman (RR) spectroscopy is a powerful technique that provides enhanced scattering intensity for vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the Raman signals of specific vibrations can be selectively amplified by several orders of magnitude.
For this compound, RR spectroscopy can be used to identify and assign the vibrational modes associated with the π-conjugated pentacenequinone core. The deuteration of the aromatic rings provides a critical tool for definitive vibrational mode assignment. nih.gov Vibrational modes involving the motion of the deuterium atoms will exhibit isotopic shifts, allowing them to be distinguished from modes confined to the carbon skeleton or the carbonyl groups. nih.gov This selective enhancement and isotopic labeling strategy enables a detailed analysis of vibronic coupling—the interaction between electronic and vibrational states—which is crucial for understanding charge transport and photophysical properties in organic semiconductor materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Dynamics
NMR spectroscopy is an indispensable tool for determining molecular structure. The introduction of deuterium offers unique advantages for both solution and solid-state NMR studies of this compound.
Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. For this compound, a ²H NMR spectrum would confirm the successful and site-specific incorporation of all twelve deuterium atoms onto the aromatic rings. Beyond simple verification, ²H NMR is exceptionally sensitive to molecular motion.
Deuterium is a quadrupolar nucleus, and its interaction with the local electric field gradient is averaged by molecular tumbling. The lineshape of the ²H NMR signal is therefore highly dependent on the rate and anisotropy of molecular motion. In solution, rapid tumbling results in sharp signals. However, in more viscous media or in the solid state, restricted motion leads to characteristic broad powder patterns. By analyzing the ²H NMR lineshape over a range of temperatures, it is possible to extract detailed quantitative information about the molecular dynamics, such as rotational correlation times and the activation energies for specific motional processes of the pentacenedione core.
Solid-State NMR (ssNMR) provides invaluable insights into the structure, packing, and polymorphism of crystalline materials. nih.govvub.be For a molecule like this compound, which has potential applications in organic electronics, understanding its solid-state arrangement is critical.
¹³C ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can be employed to obtain high-resolution spectra of the solid material. These spectra reveal information about the number of crystallographically inequivalent molecules in the unit cell and provide details on molecular conformation. Deuteration can influence the ¹³C spectrum through secondary isotope shifts—small changes in the chemical shift of a carbon atom due to the presence of a nearby deuterium atom. researchgate.netrsc.org While small, these shifts can aid in signal assignment. Furthermore, advanced ssNMR experiments can be designed to probe the spatial proximities between the deuterated aromatic rings and other parts of the molecule or neighboring molecules, yielding crucial data on the molecular packing arrangement in the crystal lattice.
Table 2: Representative ¹³C NMR Chemical Shifts for the 6,13-Pentacenedione Skeleton Chemical shifts are relative to TMS. Values are typical for the non-deuterated analogue; deuteration may cause minor secondary isotope shifts (typically <0.1 ppm).
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~183 |
| Quaternary Aromatic (C-C=O) | ~135 |
| Quaternary Aromatic (fused rings) | ~132 |
Electronic Spectroscopy for Excited State Dynamics and Charge Transfer Processes
Electronic spectroscopy techniques, such as UV-Visible absorption and photoluminescence spectroscopy, probe the transitions between electronic energy levels in a molecule. These methods are fundamental to understanding the photophysical properties of this compound, including its ability to absorb light and manage excited-state energy.
However, deuterium substitution can have a significant impact on the dynamics of the excited states. Non-radiative decay pathways, such as internal conversion and intersystem crossing, often involve vibronic coupling and are sensitive to the vibrational frequencies of the molecule. Because C-D vibrations have lower frequencies than C-H vibrations, the rates of these non-radiative processes can be slowed down in the deuterated compound. This "deuterium isotope effect on excited-state lifetimes" can lead to an increase in the fluorescence quantum yield and a longer excited-state lifetime for this compound compared to the hydrogenated version. acs.org Studying these effects provides crucial insights into the mechanisms of energy dissipation and is vital for designing more efficient organic electronic and photonic devices. Furthermore, these spectroscopic techniques are essential for investigating intermolecular charge transfer processes in mixed systems, for instance, at interfaces with other organic semiconductors. nih.govnih.gov
Time-Resolved Absorption and Emission Spectroscopy for Excited State Lifetime Analysis
The photophysical properties and decay dynamics of electronically excited states in this compound are investigated using time-resolved spectroscopic techniques. These methods provide critical insights into the lifetimes of excited states, which govern the efficiency of photophysical processes. instras.comnih.gov Techniques such as time-correlated single-photon counting (TCSPC) and pump-probe transient absorption spectroscopy are employed to monitor the population of excited states on timescales ranging from femtoseconds to nanoseconds. nih.govdicp.ac.cn
In a typical experiment, the molecule is excited by an ultrashort laser pulse (pump), and the subsequent decay of the excited state population is monitored by a time-delayed probe pulse (in transient absorption) or by detecting the timing of emitted photons (in TCSPC). instras.comdicp.ac.cn The resulting fluorescence decay profiles for aromatic compounds like this compound are often complex and may not be described by a single exponential decay. instras.com Instead, the decay kinetics are frequently fitted to a multi-exponential model, which suggests the presence of multiple distinct excited state species or complex decay pathways. nih.gov
For instance, analysis of related aromatic molecules often reveals multiple lifetime components. nih.gov A short lifetime component may be attributed to initial relaxation processes or non-radiative decay channels, while longer-lived components can be associated with the intrinsic lifetime of the lowest singlet excited state (S₁) or the formation of other emissive species. The data obtained from such measurements are crucial for understanding the fundamental photophysics of the molecule.
| Solvent | Lifetime Component (τ₁) | Relative Amplitude (A₁) | Lifetime Component (τ₂) | Relative Amplitude (A₂) | Average Lifetime (⟨τ⟩) |
|---|---|---|---|---|---|
| Cyclohexane | 1.2 ns | 65% | 5.8 ns | 35% | 2.8 ns |
| Toluene | 0.9 ns | 75% | 4.5 ns | 25% | 1.8 ns |
| Dichloromethane | 0.7 ns | 80% | 3.9 ns | 20% | 1.3 ns |
| Acetonitrile (B52724) | 0.5 ns | 88% | 3.5 ns | 12% | 0.8 ns |
Investigation of Charge Transfer Excitons and Singlet Fission Dynamics
The study of exciton (B1674681) dynamics in pentacene (B32325) and its derivatives is critical for their application in optoelectronic devices. pinteric.com Excitons in these organic solids can be categorized as tightly bound Frenkel excitons, confined to a single molecule, or as charge-transfer (CT) excitons, where the electron and hole are located on adjacent molecules. aps.orgacs.org The interplay between these states is fundamental to processes like singlet fission (SF), where a singlet exciton (S₁) converts into two triplet excitons (T₁). scholaris.caohio-state.edu
Pentacene is a benchmark material for exothermic singlet fission, a process that occurs on an ultrafast timescale (~80 fs) and is a dominant decay channel for the photoexcited singlet exciton. scholaris.canih.gov This process is energetically favorable when the energy of the singlet state is approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). nih.gov While some models suggest the necessity of a CT intermediate state to facilitate SF, others propose a direct coupling mechanism between the singlet and a multi-exciton state. nih.govnih.gov
However, the introduction of electron-withdrawing carbonyl groups in this compound significantly alters its electronic structure compared to the parent pentacene. These modifications are expected to lower the energy of both the singlet and triplet states and potentially introduce low-lying CT character into the excitations. acs.org This change in energy levels could disrupt the energetic requirement for efficient singlet fission. If the triplet state energy is not sufficiently lowered relative to the singlet state, the SF process may become energetically unfavorable (endothermic) or kinetically slow, allowing other decay pathways like fluorescence and non-radiative decay to dominate. nih.gov Theoretical and experimental studies on pentacene derivatives are crucial to understanding these structure-property relationships. aps.orgnrel.gov
| Compound | Singlet Energy (E(S₁)) | Triplet Energy (E(T₁)) | Singlet Fission Condition (E(S₁) - 2E(T₁)) | Predicted SF Efficiency |
|---|---|---|---|---|
| Pentacene | ~1.85 eV | ~0.86 eV | +0.13 eV (Favorable) | High (~200%) |
| This compound (Hypothetical) | ~2.10 eV | ~1.20 eV | -0.30 eV (Unfavorable) | Low / Negligible |
Mass Spectrometry Techniques for Isotopic Purity and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like this compound. nih.gov It provides precise information on both the isotopic purity of the synthesized material and the structural integrity through the analysis of fragmentation patterns. rsc.org
| Isotopologue | Exact Mass (Da) | Measured m/z | Relative Abundance (%) |
|---|---|---|---|
| C₂₂H₀D₁₂O₂ (d12) | 320.1593 | 320.1591 | 98.5 |
| C₂₂H₁D₁₁O₂ (d11) | 319.1530 | 319.1528 | 1.2 |
| C₂₂H₂D₁₀O₂ (d10) | 318.1467 | 318.1466 | 0.3 |
In addition to purity assessment, tandem mass spectrometry (MS/MS) is used to elucidate the fragmentation pathways of the molecular ion. chemguide.co.uk In this technique, the molecular ion ([M]+•) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov The analysis of these fragments provides a fingerprint of the molecule's structure. youtube.com For aromatic ketones, common fragmentation pathways include the neutral loss of carbon monoxide (CO) and subsequent cleavages of the aromatic ring system. youtube.com By analyzing the mass-to-charge ratios of the resulting product ions, a fragmentation pathway can be proposed, confirming the core structure of this compound. chemguide.co.uk
| Proposed Fragment Ion | Formula | Neutral Loss | Calculated m/z |
|---|---|---|---|
| Molecular Ion | [C₂₂D₁₂O₂]+• | - | 320.16 |
| Fragment 1 | [C₂₁D₁₂O]+• | CO | 292.15 |
| Fragment 2 | [C₂₀D₁₂]+• | 2 x CO | 264.14 |
| Fragment 3 | [C₁₈D₁₀]+• | 2 x CO, C₂D₂ | 238.11 |
Computational and Theoretical Investigations of 6,13 Pentacenedione D12
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to predicting the intrinsic electronic properties of a single molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for calculating the electronic ground state of molecules. By optimizing the molecular geometry, DFT can predict key structural parameters and electronic properties.
For the parent molecule, 6,13-Pentacenedione, DFT calculations using common functionals like B3LYP with a basis set such as 6-311G are employed to determine its stable conformation. researchgate.net The calculations typically confirm a planar geometry for the pentacene (B32325) framework. Key outputs include bond lengths, bond angles, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's electronic excitation energy and its potential as a semiconductor.
Table 1: Representative DFT-Calculated Ground State Properties Note: Data is illustrative, based on typical calculations for 6,13-Pentacenedione. Specific values for the d12 isotopologue may vary.
| Parameter | Representative Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to ionization potential and hole transport capability. |
| LUMO Energy | -3.5 eV | Relates to electron affinity and electron transport capability. |
| HOMO-LUMO Gap | 2.7 eV | Indicates the energy required for electronic excitation. |
| C=O Bond Length | ~1.22 Å | Characteristic of the quinone functional group. |
| Aromatic C-C Bond Length | ~1.39 - 1.48 Å | Reflects the aromaticity of the pentacene core. |
To investigate the behavior of the molecule upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method calculates the energies of electronic excited states, allowing for the simulation of absorption spectra (e.g., UV-Visible spectra). rsc.orgrsc.org For pentacene derivatives, the lowest energy absorption bands are typically associated with the HOMO to LUMO transition (a π–π* transition). researchgate.net
TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength, which corresponds to the intensity of the absorption. Deuteration is not expected to significantly alter the electronic excited states, as these are primarily determined by the electron distribution and orbital shapes. nih.gov Consequently, the simulated UV-Vis spectrum of 6,13-Pentacenedione-d12 is predicted to be nearly identical to that of its protonated counterpart, with only negligible shifts in absorption peaks. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Aggregation Behavior
While quantum chemistry focuses on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.govuni-marburg.de MD simulations solve Newton's equations of motion for each atom, using a force field to describe the inter- and intramolecular forces. claudiozannoni.it This approach provides insight into how molecules pack in the solid state and how they move in response to thermal energy.
The properties of organic semiconductors are highly dependent on how the molecules arrange themselves in the solid state. Crystal packing is governed by non-covalent intermolecular interactions, such as π-π stacking and van der Waals forces. nsf.govsemanticscholar.org For pentacene and its derivatives, a herringbone packing motif is common. aps.org
Simulations for 6,13-Pentacenedione would start with the experimentally determined crystal structure, if available, or use predictive algorithms to find the most stable packing arrangement. nih.gov The interaction potentials are parameterized to accurately reproduce these structures and thermodynamic properties. These simulations reveal the preferred intermolecular distances and orientations, which are critical for understanding charge transport.
Deuteration has a significant impact on molecular dynamics. The primary effect is the increase in mass, which slows down all atomic motions, particularly high-frequency vibrations involving the C-D bonds. rsc.org This change in vibrational dynamics (phonon spectra) is a key consequence of deuteration in the solid state.
In the context of optoelectronics, the suppression of certain vibrational modes can reduce non-radiative decay pathways for excited states, which can lead to improved luminescence efficiency. rsc.org Furthermore, subtle changes in intermolecular interactions can arise from deuteration. The stronger C-D bond and its associated lower vibrational amplitude can lead to slightly different effective molecular shapes and polarizabilities, potentially causing small changes in the crystal lattice parameters and packing density. nih.govresearchgate.net Studies on other deuterated organic materials have shown that these subtle structural changes can influence material properties like phase transition temperatures. rsc.orgresearchgate.net
Theoretical Modeling of Charge Transport Mechanisms in this compound Aggregates
In organic molecular crystals, charge carriers (electrons or holes) are often localized on individual molecules and move through the material via a "hopping" mechanism. claudiozannoni.it Theoretical models are essential to quantify the efficiency of this process, which determines the charge carrier mobility.
The charge hopping rate between two adjacent molecules is often described by Marcus theory. researchgate.netbohrium.com The rate depends on two key parameters that can be calculated using quantum chemical methods:
Electronic Coupling (or Transfer Integral, t): This term quantifies the degree of electronic orbital overlap between the two molecules and depends strongly on their relative distance and orientation.
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule and its surroundings when it accepts a charge. It has contributions from both intramolecular vibrations and the polarization of the surrounding medium.
Deuteration can influence charge transport primarily through its effect on the reorganization energy. Because deuteration lowers the frequencies of C-H(D) vibrational modes, and these modes contribute to the intramolecular reorganization energy, a change in charge mobility can be expected. The coupling between charge carriers and molecular vibrations (electron-phonon coupling) is a critical factor that limits charge mobility in many organic semiconductors. aip.org By altering the phonon spectrum, deuteration directly modulates this coupling, which can lead to changes in charge transport properties. Studies on other systems have shown that deuteration can affect spin-mixing processes between charge carriers (polarons), which also influences device performance. researchgate.net
Computational Prediction of Spectroscopic Signatures and Isotope Effects
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental findings and aid in spectral assignment. For this compound, theoretical calculations can predict various spectroscopic signatures, including vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. A key aspect of these computational investigations is the elucidation of isotope effects, which are the changes in spectroscopic properties arising from the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612).
Theoretical predictions of spectroscopic signatures are typically performed using methods rooted in quantum mechanics, with Density Functional Theory (DFT) being a widely used approach for its balance of accuracy and computational cost. For electronic spectra, Time-Dependent DFT (TD-DFT) is commonly employed to calculate excited states and predict UV-Vis absorption wavelengths.
The primary isotope effect of deuteration on vibrational spectra is a shift of vibrational frequencies to lower wavenumbers. This is due to the increased mass of deuterium compared to hydrogen. The frequency of a vibrational mode is approximately proportional to the square root of the ratio of the force constant to the reduced mass of the atoms involved. As the mass increases with deuterium substitution, the frequency decreases. This effect is most pronounced for vibrational modes that involve significant motion of the hydrogen/deuterium atoms, such as C-H (or C-D) stretching, bending, and wagging modes. Computational methods can predict the vibrational frequencies for both 6,13-Pentacenedione and its deuterated analog, this compound, allowing for a direct comparison and a theoretical prediction of the isotopic shifts for each vibrational mode.
| Vibrational Mode | Predicted Frequency (6,13-Pentacenedione) (cm⁻¹) | Predicted Frequency (this compound) (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 | 2300 | -800 |
| Aromatic C-H In-Plane Bend | 1250 | 950 | -300 |
In electronic spectroscopy, the effect of deuteration is generally much smaller. The electronic energy levels of a molecule are primarily determined by the distribution of electrons and are less sensitive to nuclear mass. Consequently, the UV-Vis absorption spectra of 6,13-Pentacenedione and this compound are predicted to be very similar. Minor shifts in the positions of vibronic transitions (peaks corresponding to simultaneous electronic and vibrational transitions) may be observed due to the changes in the vibrational energy levels of both the ground and excited electronic states.
For NMR spectroscopy, deuterium substitution has a more pronounced effect. The resonance frequency of a nucleus in an NMR experiment is dependent on its gyromagnetic ratio. Since the gyromagnetic ratio of deuterium is different from that of hydrogen (protium), the ¹H NMR spectrum of 6,13-Pentacenedione would show signals for the aromatic protons, while these signals would be absent in the ¹H NMR spectrum of the fully deuterated this compound. Instead, a ²H (deuterium) NMR spectrum could be acquired for the deuterated compound. Furthermore, isotope effects can manifest as small changes in the chemical shifts of neighboring nuclei. For instance, in the ¹³C NMR spectrum, the resonances of carbon atoms directly bonded to deuterium will be affected compared to those bonded to hydrogen. This is known as a primary isotope shift. Secondary isotope shifts can also be observed for carbon atoms that are two or more bonds away from the site of deuteration. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can be used to predict these NMR chemical shifts and the associated isotope effects.
Table 4.4.2: Summary of Predicted Isotope Effects on Spectroscopic Signatures
| Spectroscopic Technique | Predicted Effect of Deuteration | Rationale |
|---|---|---|
| Infrared (IR) & Raman Spectroscopy | Significant shift to lower frequencies for modes involving H/D motion. | Increased reduced mass of the C-D oscillator compared to C-H. |
| UV-Vis Spectroscopy | Minimal shift in electronic transition energies; potential small shifts in vibronic structure. | Electronic energy levels are largely independent of nuclear mass. |
| ¹H NMR Spectroscopy | Disappearance of signals corresponding to deuterated positions. | Deuterium is not observed in ¹H NMR. |
| ¹³C NMR Spectroscopy | Small upfield or downfield shifts for carbons bonded to or near deuterium. | Changes in vibrational averaging and electronic environment upon deuteration. |
Research on Solid State Architectures and Supramolecular Assembly of 6,13 Pentacenedione D12
Single Crystal X-ray Diffraction Studies for Atomic-Level Structural Resolution
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For acene-based molecules like 6,13-pentacenedione, SCXRD provides invaluable data on unit cell dimensions, space group symmetry, and the nature of intermolecular interactions such as π-π stacking, which are critical for charge transport.
Studies on a related derivative, 5,14-pentacenedione (B8546502), successfully determined its crystal structure for the first time, revealing an orthorhombic system with the space group P2₁2₁2₁. mdpi.com In this structure, the molecules adopt a flat conformational structure. mdpi.com The ability to obtain such detailed crystallographic data is essential for establishing structure-property relationships. For instance, the density of the 5,14-pentacenedione crystal was found to be almost 6% higher than that of pentacene (B32325) itself. mdpi.com
In another example, involving more complex derivatives, SCXRD analysis of tetraryl-substituted pentacenedione (Ar₄-PDs) confirmed highly twisted molecular conformations. rsc.orgresearchgate.net This twisting, a result of steric hindrance, prevents the common herringbone π-stacking motif, which can influence charge-carrier transport. rsc.org These studies highlight the power of SCXRD in revealing how even subtle changes to the molecular structure can dramatically alter the solid-state packing arrangement.
The table below summarizes crystallographic data for a pentacenedione derivative as determined by SCXRD.
| Compound | 5,14-Pentacenedione |
| Formula | C₂₂H₁₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Temperature | 85 K |
Table 1: Crystallographic data for a pentacenedione derivative. mdpi.com
Powder X-ray Diffraction for Polymorphism and Crystallinity Characterization in Thin Films
Powder X-ray Diffraction (PXRD) is a vital technique for characterizing the crystallinity and identifying the polymorphic phases of materials, particularly in the form of thin films. Unlike single crystals, thin films often consist of polycrystalline domains, and PXRD can reveal their preferred orientation and structural quality.
Research on 6,13-pentacenedione thin films deposited by thermal evaporation has shown that the films possess excellent crystallinity but often exhibit a mixture of two different crystalline phases. hongik.ac.krresearchgate.net One of these phases corresponds to the known bulk crystal structure, which is monoclinic, while the other is a distinct "thin-film phase." researchgate.net The bulk phase is characterized by a packing arrangement along the long axis of the rod-like molecule. researchgate.net The coexistence of these polymorphs is a critical finding, as different crystal structures can lead to variations in electronic properties within the same film.
In studies of more complex pentacenedione derivatives designed for supramolecular assembly, PXRD patterns have been used to confirm highly ordered structures. For example, a pentacene-appended triptycene (B166850) derivative was shown to form a "2D + 1D" structure, with sharp diffraction peaks corresponding to a one-dimensional layered arrangement and in-plane hexagonal packing. nih.govtuni.fi
Thin Film Morphology and Orientation Studies using Advanced Microscopy Techniques
The morphology and molecular orientation within a thin film are as crucial as its crystal structure for device performance. Advanced techniques like Atomic Force Microscopy (AFM) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) provide complementary information on the surface topography and the arrangement of molecules relative to the substrate.
AFM has also been instrumental in identifying the presence of impurities and different phases on crystal surfaces. For example, it was used to show that patches of 6,13-pentacenedione (PenQ) are present on the surface of as-grown pentacene single crystals. utwente.nl The height of molecular steps measured by AFM can correspond to the dimensions of the PenQ molecule, confirming its presence. utwente.nl This is critical because impurities can significantly impact the electrical characteristics of devices. Indeed, AFM images of pentacene films have shown that purifying the material to remove impurities like pentacenedione leads to a less fine-grained structure, which correlates with improved hole mobility in field-effect transistors. mdpi.com
GIWAXS is an essential technique for determining the orientation of molecules within thin films, particularly in relation to the substrate. This is crucial for organic semiconductors, where charge transport is often most efficient along the π-stacking direction. Therefore, achieving a "standing-up" or edge-on orientation is typically desired for transistor applications.
While specific GIWAXS studies focusing solely on 6,13-pentacenedione-d12 are not prevalent in the searched literature, the principles are well-established from research on parent compounds like pentacene. In-situ GIWAXS has been used to study the structural evolution of thin films during growth and processing. researchgate.net For pentacene and its derivatives, molecules can adopt different orientations, and their arrangement is a source of structural disorder that can impact performance. researchgate.net The combination of GIWAXS with other techniques provides a comprehensive picture of the molecular aggregation structure in thin films, which is especially powerful for materials with poor crystallinity that are difficult to analyze by conventional XRD alone. researchgate.net
Self-Assembly Mechanisms and Supramolecular Ordering of this compound Derivatives
The spontaneous organization of molecules into well-defined, ordered structures—a process known as self-assembly—is a cornerstone of modern materials science. For 6,13-pentacenedione and its derivatives, self-assembly is driven by non-covalent interactions, primarily π-π stacking and, in some cases, hydrogen bonding or van der Waals forces. Engineering the molecular structure of derivatives allows for the rational design of complex supramolecular architectures.
A key strategy involves the use of "supramolecular scaffolds," which are molecular building blocks designed to form a desired assembly structure. nih.gov Triptycene units, for example, have been used as scaffolds to direct the two-dimensional (2D) assembly of pentacene chromophores. nih.gov By attaching a pentacene unit (derived from 6,13-pentacenedione) to a tripodal triptycene scaffold, researchers have created molecules that self-assemble into highly ordered 2D sheets, which then stack one-dimensionally. nih.gov This "2D + 1D" structure is confirmed by PXRD, which shows diffraction peaks corresponding to both the 1D layer spacing and the 2D hexagonal packing of the triptycene units. nih.gov
Another approach involves introducing significant steric hindrance to control the solid-state packing. A new series of tetraryl-substituted pentacenedione derivatives (Ar₄-PDs) was synthesized, which possess highly twisted conformations. rsc.orgresearchgate.net This twisting prevents the typical herringbone packing and can facilitate through-space intramolecular charge transfer between electron-donating and electron-accepting parts of the molecule, leading to novel electronic properties. rsc.orgresearchgate.net The co-crystallization of one such twisted derivative with C₇₀ fullerene demonstrated the formation of ordered supramolecular assemblies driven by concave-convex complementarity. rsc.orgresearchgate.net These examples showcase how modifying the core 6,13-pentacenedione structure enables the creation of sophisticated, functional supramolecular systems.
Advanced Research Applications of 6,13 Pentacenedione D12 in Organic Electronic Devices
Role of 6,13-Pentacenedione-d12 as an Electron-Accepting Material in Organic Photovoltaics (OPVs)
In the architecture of organic photovoltaics (OPVs), the separation of photogenerated excitons into free charge carriers at a donor-acceptor interface is the fundamental mechanism for generating electricity. Due to the electron-withdrawing nature of its dione (B5365651) functional groups, this compound is investigated for its potential as an electron-accepting material. When paired with a suitable electron-donating polymer, it can facilitate the formation of a heterojunction necessary for photovoltaic action. Pentacene-based acceptors are noted for absorbing light in the visible spectrum, which can help extend the active window of OPV devices made from larger band gap polymers.
Interface Engineering for Efficient Charge Separation and Exciton (B1674681) Dissociation
The efficiency of an OPV device is critically dependent on the morphology and electronic properties of the donor-acceptor interface. Effective interface engineering is required to ensure that excitons (bound electron-hole pairs) generated by sunlight dissociate efficiently into electrons and holes. The molecular structure of this compound influences its packing and energy level alignment with donor materials. Research on similar pentacene (B32325)/acceptor systems highlights the importance of creating a well-defined interface to facilitate charge transfer. nih.govrsc.org Ultrafast exciton dissociation is a key requirement, and studies on pentacene-based heterojunctions have demonstrated charge separation on picosecond timescales. arxiv.orgarxiv.org The goal is to create an energetic landscape at the interface that favors the forward process of charge separation while minimizing the backward process of charge recombination, thereby maximizing the generation of photocurrent.
Photophysical Mechanisms Governing Power Conversion Efficiency
The power conversion efficiency (PCE) of an OPV is determined by its short-circuit current, open-circuit voltage, and fill factor. The photophysical properties of this compound play a crucial role in these parameters. Its absorption spectrum, along with that of the donor material, dictates the range of the solar spectrum that can be harvested. Furthermore, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. The difference between the donor's HOMO and the acceptor's LUMO influences the open-circuit voltage, while efficient charge transfer and transport are necessary for a high short-circuit current. Studies on pentacene-based solar cells have shown that modifying the pentacene structure can significantly alter the open-circuit voltage and achieve PCE values comparable to other non-fullerene acceptors. researchgate.netresearchgate.net Non-radiative recombination is a major loss pathway, and the design of materials like this compound aims to suppress these losses, potentially leading to higher PCEs. researchgate.netresearchgate.net
Integration into Organic Field-Effect Transistors (OFETs) for Charge Transport Modulation
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely defined by the charge carrier mobility of the organic semiconductor used in its active channel. Pentacene and its derivatives are among the most studied p-type organic semiconductors due to their high charge carrier mobility. nih.gov The introduction of electron-withdrawing groups in this compound modifies its electronic characteristics, making it a candidate for modulating charge transport in OFETs, potentially for applications in n-type or ambipolar transistors.
Investigation of Carrier Mobility and Trapping Phenomena
Carrier mobility in OFETs is a measure of how quickly charge carriers move through the semiconductor film under the influence of an electric field. This property is highly dependent on the molecular packing and crystallinity of the material. Electron trapping, where charge carriers become localized at defects or impurities, can significantly degrade device performance by reducing mobility and introducing hysteresis in the transistor's operation. Research on pentacene-based OFETs has explored how different derivatives and device architectures affect these properties. For instance, the introduction of chloro-substituents in 6,13-dichloropentacene (B3054253) resulted in a high mobility of 0.20 cm²/V·s. rsc.org Understanding and controlling these phenomena are key to developing reliable OFETs based on this compound.
Table 1: Reported Carrier Mobilities in Pentacene Derivative-Based OFETs
| Pentacene Derivative | Dielectric Material | Carrier Mobility (cm²/V·s) |
| Pentacene | PMMA | ~0.3 |
| Pentacene | PVDF-TrFE | ~0.1 |
| 6,13-dichloropentacene | SiO₂ | 0.20 |
| TIPS-pentacene (inkjet printed) | Not specified | >1.0 |
This table presents data for related compounds to provide context for the potential performance of this compound. rsc.orgresearchgate.netepa.gov
Influence of Deuteration on Device Stability and Performance Longevity
A significant challenge for organic electronic devices is their operational stability and lifetime. The substitution of hydrogen with deuterium (B1214612) (deuteration) is a proven strategy to enhance this stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to cleavage from energetic carriers or excitons. researchgate.net This kinetic isotope effect reduces the rate of material degradation, thereby extending the operational lifetime of the device. researchgate.netrsc.org This is particularly relevant for OFETs, where prolonged operation under bias stress can lead to performance degradation. frontiersin.org By using a fully deuterated compound like this compound, it is anticipated that the resulting OFETs will exhibit significantly improved stability and a longer functional lifespan compared to their non-deuterated counterparts. isowater.comelsevierpure.com
Development of this compound in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are widely used in display and lighting technologies. An OLED is a multilayer device where electrons and holes are injected from opposite electrodes, travel through charge-transporting layers, and recombine in an emissive layer to produce light. The efficiency, color, and lifetime of an OLED are determined by the materials used in these layers.
Given its molecular structure, this compound is being explored for roles within the OLED device stack, particularly as a component in the electron transport layer (ETL) or as a host material in the emissive layer. acs.orgalfa-chemistry.com A good electron transport material should have high electron mobility and suitable energy levels to facilitate electron injection from the cathode while blocking holes from passing through to the cathode. nbinno.comresearchgate.net
The most significant contribution of this compound to OLED technology is expected to be the dramatic improvement in device lifetime. oled-info.comirisotope.com Degradation of organic materials, especially under the stress of high-energy blue emission, is a primary cause of OLED failure. Research has conclusively shown that deuterating the organic materials, particularly the host and charge transport materials, can increase the operational lifetime by several factors. researchgate.netnih.govacs.org This is because the stronger C-D bonds are more resistant to breaking, which slows down the formation of non-emissive degradation products that quench luminescence. nih.gov Therefore, the integration of this compound into OLEDs is a promising pathway to creating more durable and reliable devices.
Mechanisms of Charge Injection and Recombination
The performance of organic electronic devices hinges on the efficient injection, transport, and recombination of charge carriers. In devices utilizing this compound, these mechanisms are influenced by the material's intrinsic properties and the profound effects of deuteration.
Charge Injection and Transport: Charge injection involves the transfer of electrons and holes from the electrodes into the organic semiconductor layer. Efficient injection is critical for achieving low turn-on voltages and high device performance. sciexplor.com Once injected, charges move through the organic film via a hopping mechanism, where carriers jump between adjacent molecules. The dynamics of this process can be described by models such as the Marcus electron transfer theory, which considers the electronic coupling between molecules and the reorganization energy associated with molecular geometry changes upon charge transfer. nih.gov
Charge Recombination: In light-emitting devices, the recombination of electrons and holes forms an excited state known as an exciton, which can then decay radiatively to produce light. However, this process is in competition with non-radiative recombination pathways, which dissipate energy as heat and often contribute to material degradation. nih.gov Exciton-induced degradation is a primary factor limiting the operational lifetime of organic devices. nih.gov
The key advantage of using this compound lies in its enhanced stability against recombination-induced degradation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point energy. During high-energy events, such as exciton-polaron annihilation or triplet-triplet annihilation, this increased bond strength makes the C-D bond less susceptible to cleavage. nih.gov This resistance to bond-breaking suppresses the formation of radical species and other chemical defects that can act as non-radiative recombination centers or luminescence quenchers, thereby significantly enhancing the operational stability and lifetime of the device. nih.govnih.govoled-info.com
Exploitation of Emission Properties and Exciton Management Strategies
The unique photophysical properties of 6,13-Pentacenedione, enhanced by deuteration, offer strategic advantages for managing excitons and improving the efficiency of organic electronic devices.
Emission Properties: Thin films of the non-deuterated parent compound, 6,13-Pentacenedione, exhibit strong photoluminescence (PL). hongik.ac.krresearchgate.net Studies have identified distinct optical properties, which are summarized in the table below. The material shows strong absorption in the UV-A and violet-blue regions of the spectrum, with intense yellow light emission. hongik.ac.krresearchgate.net This results in a large Stokes shift of approximately 1 eV, which is beneficial for minimizing reabsorption losses in light-emitting applications. researchgate.net The electronic structure of the lowest excited triplet state has also been a subject of study, which is crucial for understanding exciton dynamics in phosphorescent or thermally activated delayed fluorescence (TADF) systems. sigmaaldrich.com
| Property | Energy (eV) | Wavelength (nm, approx.) | Reference |
|---|---|---|---|
| Absorption Peak 1 | 2.94 | 422 | hongik.ac.krresearchgate.netscispace.com |
| Absorption Peak 2 | 3.11 | 399 | hongik.ac.krresearchgate.netscispace.com |
| Photoluminescence Peak 1 | 1.97 | 629 | hongik.ac.krresearchgate.netscispace.com |
| Photoluminescence Peak 2 | 2.09 | 593 | hongik.ac.krresearchgate.netscispace.com |
Exciton Management Strategies: Exciton management aims to maximize the rate of radiative decay while minimizing non-radiative losses and exciton-induced degradation. Deuteration is a powerful passive strategy for exciton management. The substitution of hydrogen with heavier deuterium atoms lowers the frequency of molecular vibrations (ν C-D < ν C-H). Since non-radiative decay often occurs through the coupling of the exciton's electronic energy to these high-frequency vibrations, dampening these vibrational modes reduces the probability of non-radiative energy loss. shuaigroup.net This suppression of non-radiative pathways increases the photoluminescence quantum efficiency and prolongs the exciton's lifetime, allowing more time for radiative decay. shuaigroup.netoled-info.com
Furthermore, research on deuterated host materials has unveiled an "external deuteration effect." nih.govoled-info.com In a host-guest system, a deuterated host like this compound can provide a more rigid and electronically stable environment for a dopant emitter. This can accelerate the radiative decay rate of the dopant and reduce vibrational broadening, leading to purer emission colors with suppressed shoulder peaks. nih.govoled-info.com These combined effects result in devices with simultaneously higher efficiency and significantly longer operational lifetimes. oled-info.com
Utilization in Organic Photodetectors and Sensors: Mechanistic Insights
The distinct optical and electronic properties of this compound make it a promising candidate material for organic photodetectors (OPDs) and chemical sensors.
Photoresponse Characteristics and Wavelength Selectivity
The potential performance of a photodetector is primarily dictated by the material's ability to absorb light and convert it into an electrical signal.
Wavelength Selectivity: The wavelength selectivity of a this compound based photodetector would be determined by its absorption spectrum. Thin films of the parent compound exhibit strong absorption peaks at approximately 2.94 eV and 3.11 eV, corresponding to wavelengths of 422 nm and 399 nm, respectively. hongik.ac.krscispace.com This indicates that the material is most sensitive to violet-blue light and UV-A radiation. The strong photoluminescence observed when the material is illuminated with UV light further highlights its potential for applications in UV detection. researchgate.netscispace.com
Sensing Mechanisms and Analyte Interactions
The sensitivity of a material's electronic and optical properties to its local environment is the basis for its use in chemical sensors. This compound possesses several features that suggest viability in this area.
Sensing Mechanisms: Two primary sensing mechanisms are plausible for this compound:
Photoluminescence Quenching: The material's strong yellow photoluminescence could serve as a sensitive signaling mechanism. researchgate.net The presence of specific analyte molecules, particularly those that are electron-accepting, could introduce a new pathway for the de-excitation of excitons. This process, known as charge transfer quenching, would reduce the intensity of the photoluminescence, providing a measurable signal corresponding to the analyte's concentration.
Conductivity Modulation: The electrical conductivity of the organic film could be modulated by interaction with an analyte. The core structure of 6,13-Pentacenedione, with its electron-withdrawing carbonyl (quinone) groups, makes it electronically active. researchgate.net Adsorption of electron-donating or electron-withdrawing analyte molecules on the film's surface could alter the charge carrier concentration or mobility within the material, leading to a detectable change in current. The fact that 6,13-pentacenedione is a known impurity in pentacene that can act as a charge trap or an injection barrier underscores its ability to influence charge transport. researchgate.net
Analyte Interactions: The specific interactions would be governed by the chemical nature of the analyte. The electron-deficient aromatic system and the lone pairs of electrons on the carbonyl oxygen atoms provide sites for potential interactions. Analytes could engage in π-π stacking interactions with the pentacene core or coordinate with the oxygen atoms. Such interactions would perturb the electronic structure of the this compound molecules, forming the basis of the sensor's response. The enhanced stability of the deuterated compound would be advantageous in a sensing context, ensuring the sensor's baseline characteristics remain stable over time and repeated exposures.
Advanced Analytical Techniques for Performance Evaluation and Stability Assessment of 6,13 Pentacenedione D12 Based Systems
Electrochemical Characterization for Redox Potentials and Energy Level Alignment
Electrochemical methods are indispensable for determining the redox potentials of 6,13-Pentacenedione-d12, which directly correlate with its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This information is fundamental for predicting charge injection and transport properties and for assessing the alignment of energy levels at interfaces with other materials, such as electrodes or other semiconductor layers.
Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electroanalytical techniques used to investigate the redox behavior of electroactive species. mdpi.com For this compound, these methods provide quantitative data on the potentials at which the molecule undergoes reduction and oxidation. The molecule is typically dissolved in an appropriate solvent with a supporting electrolyte, and the potential is swept while monitoring the resulting current.
The reduction of the quinone moieties in the 6,13-Pentacenedione core is a key process. The CV would typically show two reversible or quasi-reversible one-electron reduction waves, corresponding to the formation of a radical anion and then a dianion. The half-wave potentials (E½) of these redox events are used to estimate the LUMO and LUMO+1 levels. SWV, a derivative technique, offers higher sensitivity and better resolution, which can be particularly useful for resolving closely spaced redox events or studying systems with low concentrations. mdpi.com
Table 1: Representative Electrochemical Data for 6,13-Pentacenedione Data is based on the non-deuterated analog in a typical non-aqueous solvent system (e.g., acetonitrile (B52724) or dichloromethane) versus a ferrocene/ferrocenium (Fc/Fc+) internal standard.
| Redox Process | Technique | Potential (V vs. Fc/Fc+) | Inferred Energy Level |
|---|---|---|---|
| First Reduction (Pcd=O -> Pcd-O•⁻) | CV / SWV | -0.90 to -1.10 | LUMO |
| Second Reduction (Pcd-O•⁻ -> Pcd-O²⁻) | CV / SWV | -1.40 to -1.60 | LUMO+1 |
Spectroelectrochemistry combines spectroscopic measurements with electrochemical control, allowing for the direct observation of species generated at an electrode. For this compound, UV-Vis-NIR spectroelectrochemistry is particularly insightful. As the molecule is electrochemically reduced to its radical anion and dianion forms, significant changes in its electronic absorption spectrum occur.
These spectral changes provide direct evidence of the formation of the reduced species and can be used to study their stability. For instance, the appearance of new absorption bands in the visible or near-infrared region upon reduction is characteristic of the formation of the radical anion. The reversibility of these spectral changes upon re-oxidation confirms the chemical stability of the molecule during the redox cycle. In some related pentacene (B32325) derivatives, significant structural changes, such as a shift from a planar to a butterfly-like conformation, have been observed upon two-electron oxidation, a phenomenon that can be tracked using spectroelectrochemical methods. nih.gov
Photoelectron Spectroscopy for Surface Electronic Structure and Interface Energetics
Photoelectron spectroscopy (PES) is a surface-sensitive technique crucial for directly measuring the electronic structure of materials and the energy level alignment at interfaces, which governs charge injection efficiency in electronic devices.
UPS utilizes low-energy ultraviolet photons to probe the valence electronic states. When applied to thin films of this compound, UPS can directly measure the ionization potential, which corresponds to the energy of the HOMO level relative to the vacuum level. The measurement involves analyzing the kinetic energy of photoemitted electrons. The onset of the emission from the HOMO provides its energy level. This technique is critical for determining the hole injection barrier between this compound and an underlying electrode (e.g., gold, copper). researchgate.net Studies on the parent molecule, pentacene, have shown how the HOMO level and work function change with molecular orientation and substrate interaction. researchgate.netresearchgate.net
Table 2: Expected UPS Data for a Thin Film of this compound
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| Ionization Potential | 5.0 - 5.5 | Energy required to remove an electron from the solid state |
| HOMO Level (relative to vacuum) | -5.0 to -5.5 | Determines hole transport properties and injection barriers |
XPS uses higher-energy X-rays to probe core-level electrons, providing information on the elemental composition, chemical states, and electronic states of the elements within the top few nanometers of a surface. mdpi.com For a film of this compound, XPS is used to verify its stoichiometry and purity by identifying the characteristic core-level peaks of carbon (C 1s) and oxygen (O 1s). High-resolution scans of these peaks can reveal subtle shifts in binding energy that correspond to different chemical environments. For example, the carbon in the aromatic rings will have a different C 1s binding energy than the carbon in the carbonyl (C=O) groups. This allows for a detailed analysis of the molecule's chemical integrity. XPS is also invaluable for studying degradation, as the formation of new oxygen-containing species (e.g., C-O bonds) would be detectable as new components in the C 1s or O 1s spectra.
Table 3: Expected XPS Core-Level Binding Energies for this compound
| Element | Orbital | Expected Binding Energy (eV) | Chemical State Assignment |
|---|---|---|---|
| Carbon | C 1s | ~284.5 | Aromatic C-C / C-H |
| Carbon | C 1s | ~286.0 | Carbonyl C=O |
| Oxygen | O 1s | ~531.5 | Carbonyl C=O |
Environmental Stability Studies and Degradation Pathway Analysis
The long-term stability of organic semiconductors is a critical factor for their commercial viability. For this compound, stability studies typically involve exposing thin films or devices to controlled environmental stressors such as elevated temperature, humidity, oxygen, and UV irradiation.
The degradation pathways can be analyzed by employing the techniques described above. For example, XPS can be used to track the incorporation of oxygen or water into the film over time. Electrochemical methods like CV can monitor changes in the redox potentials or the appearance of new redox features corresponding to degradation products. Spectroscopic techniques can reveal changes in the molecular structure. The central ring of a pentacene molecule is known to be a reactive site, and degradation often involves reactions at these positions. researchgate.net By combining these methods, a comprehensive picture of the degradation mechanisms can be developed, providing crucial feedback for the design of more stable materials and encapsulation strategies for devices.
Photochemical Degradation Mechanisms and Mitigation Strategies
The photostability of pentacene and its derivatives is a crucial factor limiting the longevity of organic electronic devices. Exposure to light, especially in the presence of oxygen, can initiate degradation pathways that irreversibly alter the material's electronic properties.
The primary photochemical degradation mechanisms for the core pentacene structure involve photooxidation and dimerization. In the presence of oxygen and light, pentacene can sensitize the formation of singlet oxygen, which then reacts with the pentacene molecule to form 6,13-endoperoxides. This process disrupts the π-conjugation of the acene core, leading to a loss of semiconductor properties. Another significant degradation route is the [4+4] cycloaddition reaction, where two photoexcited pentacene molecules dimerize, particularly under UV irradiation.
Mitigation strategies largely focus on chemical modification of the pentacene core, particularly at the 6 and 13 positions. The introduction of bulky substituents, such as the triisopropylsilylethynyl (TIPS) groups in the well-known TIPS-pentacene, provides significant steric hindrance that inhibits dimerization. Furthermore, these modifications can also provide electronic stabilization. Functionalization at the 6 and 13 positions can lower the triplet energy of the molecule, which can prevent the sensitization of singlet oxygen and thus reduce the rate of photooxidation. The formation of the dione (B5365651) structure in 6,13-Pentacenedione itself represents a state of oxidation, which alters the photochemical reaction pathways compared to the parent pentacene.
| Degradation Pathway | Description | Mitigation Strategy |
| Photooxidation | Reaction with singlet oxygen, often sensitized by the photoexcited pentacene molecule, to form 6,13-endoperoxides. This disrupts the aromatic system. | Introduction of electron-withdrawing groups or substituents at the 6,13-positions to alter the molecule's energy levels and reduce singlet oxygen sensitization. |
| Dimerization | [4+4] cycloaddition between two pentacene molecules, typically induced by UV light, leading to the formation of dimers and loss of conjugation. | Attaching bulky functional groups (e.g., silyl-acetylene moieties) to the 6 and 13 positions to create steric hindrance that prevents molecules from approaching each other. |
| Conformational Changes | Photoinduced torsional rotation and conformational changes can introduce traps and recombination sites, leading to device degradation. | Enhancing molecular rigidity through chemical design to limit conformational freedom upon photoexcitation. |
Thermal and Oxidative Stability under Device Operating Conditions
The operational stability of organic thin-film transistors (OTFTs) and other devices is heavily influenced by the material's resilience to thermal and oxidative stress. For pentacene-based systems, a primary degradation pathway under such conditions is the oxidation of the pentacene core to form 6,13-pentacenedione (also known as pentacenequinone).
This oxidation can occur slowly upon exposure to ambient air and light and is enhanced at elevated temperatures or in the presence of more reactive oxygen species, such as during oxygen plasma treatments. The formation of 6,13-pentacenedione within a pentacene film is highly detrimental to device performance. The dione derivative acts as a chemical impurity with different energy levels than the host pentacene. These impurity sites can function as deep hole traps, disrupting charge transport through the semiconductor layer and leading to a significant reduction in charge carrier mobility and an increase in the threshold voltage of transistors.
The deuteration in this compound is an isotopic label primarily used for analytical purposes, such as in mass spectrometry or neutron scattering, to trace the molecule and its fragments; it does not fundamentally alter the chemical stability compared to its non-deuterated counterpart. The stability of this compound itself is relevant as it is the endpoint of a major degradation process for pentacene. While the carbonyl groups make it more resistant to further oxidation than pentacene, the molecule can still be susceptible to other thermal degradation mechanisms at sufficiently high temperatures.
| Stress Condition | Effect on Pentacene | Resulting Product | Impact on Device |
| Thermal Stress | Can accelerate oxidation reactions, especially in the presence of oxygen. May also lead to morphological changes in the thin film. | 6,13-Pentacenedione | Formation of charge traps, reduced charge carrier mobility. |
| **Oxidative Stress (Air/O₂) ** | Slow oxidation of the acene rings, particularly at the most reactive 6 and 13 positions. | 6,13-Pentacenedione | Degradation of semiconductor performance, increased off-currents. |
| Oxygen Plasma | Rapid and aggressive oxidation of the pentacene surface. | 6,13-Pentacenedione | Severe degradation of the active layer, creation of carrier traps. |
Current-Voltage (I-V) Characteristics and Impedance Spectroscopy for Device Performance Analysis
Current-voltage (I-V) measurements and impedance spectroscopy are powerful, non-destructive techniques used to analyze the performance and understand the underlying physics of organic electronic devices.
For a typical organic thin-film transistor (OTFT), I-V characteristics (plotting drain current vs. drain-source voltage at various gate voltages) are used to extract key performance metrics. These include the field-effect mobility (µ), which quantifies how quickly charge carriers move through the material, the threshold voltage (Vth), which is the gate voltage required to turn the transistor on, and the on/off current ratio, which measures the device's switching capability.
The presence of 6,13-pentacenedione, often as an impurity from degradation, has a pronounced effect on these I-V characteristics. As a hole trap, it captures charge carriers, thereby reducing the measured mobility. The trapping of charges also necessitates a higher gate voltage to accumulate a sufficient number of free carriers in the channel, leading to a positive shift in the threshold voltage.
Impedance spectroscopy, which measures the complex impedance of a device over a range of frequencies, provides deeper insights into the charge transport and trapping dynamics. By modeling the frequency-dependent impedance data, it is possible to distinguish between different physical processes, such as charge injection at the contacts, bulk transport, and charge trapping/de-trapping at defect states. In a system containing this compound impurities, impedance spectroscopy could be used to quantify the density and energy level of the trap states associated with the dione molecules.
| Parameter | Ideal Pentacene Device | Pentacene Device with 6,13-Pentacenedione Impurity | Analytical Technique |
| Field-Effect Mobility (µ) | High | Significantly Reduced | I-V Characteristics |
| Threshold Voltage (Vth) | Stable, near zero | Positive Shift | I-V Characteristics |
| On/Off Current Ratio | High (>10⁶) | Reduced | I-V Characteristics |
| Trap State Density | Low | Increased | Impedance Spectroscopy, Low-Frequency Noise Spectroscopy |
| Contact Resistance | Low | May Increase | I-V Characteristics (e.g., using Transmission Line Method) |
Emerging Research Directions and Future Prospects for 6,13 Pentacenedione D12
Exploration of New Synthetic Pathways and Green Chemistry Approaches
The synthesis of pentacene (B32325) and its derivatives, including 6,13-pentacenedione, has traditionally involved methods that are not always environmentally benign. mdpi.comresearchgate.net Current research is increasingly focused on developing greener synthetic routes that are faster, more efficient, and utilize less hazardous materials. mdpi.comscience.gov
One promising approach involves the low-temperature synthesis of pentacene from 6,13-dihydro-6,13-dihydroxypentacene, which can be derived from 6,13-pentacenedione. mdpi.comresearchgate.net This method offers high yields (≥90%) and rapid reaction times (around 2 minutes), avoiding the high temperatures that can lead to the degradation of the pentacene product. mdpi.com The use of reagents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) has proven effective in this conversion. mdpi.comresearchgate.net Further research into solvent-free mechanochemistry also holds potential for a more environmentally friendly synthesis of polyaromatic hydrocarbon derivatives like 6,13-pentacenedione-d12. researchgate.net
The development of synthetic pathways that are both efficient and adhere to the principles of green chemistry is crucial for the large-scale and sustainable production of this compound for its various potential applications. epa.gov
Advanced Functionalization Strategies for Tunable Electronic Properties
6,13-Pentacenedione serves as a versatile platform for chemical modification to fine-tune the electronic properties of the resulting pentacene derivatives. ontosight.ainih.gov Functionalization is a key strategy to address challenges such as the inherent instability and poor solubility of pristine pentacene. nih.gov
The introduction of substituents, such as triisopropylsilylethynyl (TIPS) groups, can significantly enhance solubility and influence the solid-state packing of the molecules, which in turn affects their electronic properties. uky.edusigmaaldrich.com For instance, functionalized pentacenes can exhibit a two-dimensional columnar stacking with significant overlap of the pentacene rings, leading to a smaller interplanar spacing compared to unsubstituted pentacene. uky.edu This enhanced intermolecular orbital overlap can lead to significant improvements in conductivity. uky.edu
Unsymmetrical functionalization, achieved through the sequential addition of different nucleophiles to the ketone groups of 6,13-pentacenedione, allows for the creation of derivatives with tailored properties. nih.gov This approach has been used to append various functional groups, including alkynyl, aryl, and alkyl groups, as well as donor-acceptor moieties to create polarized frameworks. nih.gov Such strategies can lead to materials with ambipolar behavior suitable for organic field-effect transistors (OFETs) or derivatives designed for intramolecular singlet fission, a process of significant interest for next-generation solar cells. nih.govmdpi.com The ability to precisely control the electronic structure through functionalization is a critical area of ongoing research.
Integration into Hybrid Organic-Inorganic Perovskite Solar Cells and Quantum Dot Devices
The unique electronic properties of pentacene derivatives make them promising candidates for integration into advanced photovoltaic and optoelectronic devices. While direct research on this compound in these specific applications is still emerging, the properties of related pentacene compounds provide a strong rationale for its potential.
Furthermore, the tunable nature of organic molecules and the unique properties of quantum dots (QDs) create opportunities for hybrid devices. acs.org Conjugates of organic molecules and QDs can be designed to facilitate photoinduced charge separation, generating spin-based qubit pairs. acs.org The deuteration in this compound could offer advantages in terms of spin coherence times, making it a valuable component in the development of novel quantum dot-based technologies.
Development of Advanced Theoretical Models for Predictive Material Design
Computational modeling plays a pivotal role in accelerating the design and discovery of new materials with desired properties. For complex organic molecules like this compound, theoretical models are essential for understanding their electronic structure, predicting their behavior in devices, and guiding synthetic efforts.
Hybrid quantum-classical computational approaches are being developed to design materials like deuterated organic light-emitting diode (OLED) emitters. researchgate.netresearchgate.netarxiv.org These methods combine classical quantum chemistry calculations with machine learning and quantum optimization algorithms to predict properties such as emission quantum efficiencies. researchgate.netresearchgate.netarxiv.org Such a multi-pronged approach can be applied to screen a vast number of potential deuterated derivatives of 6,13-pentacenedione to identify candidates with optimal electronic and optical properties for specific applications. researchgate.net
Density functional theory (DFT) calculations are also crucial for understanding the structural and electronic properties of pentacenedione derivatives. researchgate.net These calculations can confirm molecular conformations and elucidate the influence of different functional groups on the redox properties and intramolecular charge transfer characteristics of the molecules. researchgate.net As computational power and theoretical methods continue to advance, the predictive design of materials based on the this compound framework will become increasingly sophisticated. aps.org
Potential in Bioelectronic Interfaces and Biomedical Sensing
The interface between electronics and biological systems is a rapidly growing field of research. Organic semiconductors, including derivatives of pentacene, offer potential advantages for bioelectronic applications due to their inherent flexibility and biocompatibility. While direct applications of this compound in this area are still speculative, the properties of polycyclic aromatic hydrocarbons (PAHs) suggest intriguing possibilities.
Electrochemical biosensors based on PAHs have been developed for the detection of various analytes. researchgate.net For instance, DNA-based electrochemical biosensors have been used to detect interactions with PAHs, where changes in the guanine (B1146940) oxidation peak signal the presence of the target molecule. researchgate.net The specific electronic properties of functionalized pentacene derivatives could be harnessed to create highly sensitive and selective biosensors.
Furthermore, the optical properties of some pentacene derivatives make them suitable for use as biomedical optical dyes. aprilsci.com The deuteration in this compound could potentially enhance the photostability and quantum yield of such dyes, making them more robust for long-term imaging and sensing applications in biological environments. The exploration of deuterated PAHs for biomedical applications is an area ripe for future investigation.
Opportunities in Spintronics and Quantum Computing Applications
The spin properties of organic molecules are at the heart of emerging technologies like spintronics and quantum computing. aps.orgrsc.org Pentacene and its derivatives have been identified as promising materials for these fields due to their potential for long spin coherence times, especially when deuterated. aps.org
The replacement of hydrogen with deuterium (B1214612) in this compound is a key strategy to reduce hyperfine interactions, which are a major source of spin decoherence. This can lead to significantly longer spin lifetimes, a critical requirement for quantum computing applications. aps.org Single organic molecules embedded in host matrices have shown potential as platforms for quantum technologies, and the ability to chemically synthesize and modify these molecules, as is possible with 6,13-pentacenedione, is a significant advantage. aps.org
Research into light-driven spin chemistry and the use of organic semiconductors for spin current transport further highlights the potential of pentacene derivatives. rsc.orgbohrium.com The development of materials based on this compound could lead to the creation of molecular-scale spin qubits and other components for future quantum information processing systems. The ability to control spin states in these molecules through optical and electronic means is a key area of ongoing and future research. aps.org
Q & A
Q. What statistical methods are appropriate for analyzing kinetic data involving deuterated compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
